Home > Products > Building Blocks P17697 > Bimatoprost acid methyl ester
Bimatoprost acid methyl ester - 38315-47-8

Bimatoprost acid methyl ester

Catalog Number: EVT-1478602
CAS Number: 38315-47-8
Molecular Formula: C24H34O5
Molecular Weight: 402.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bimatoprost acid methyl ester is identified as a novel impurity arising during the synthesis and manufacturing of Bimatoprost, a medication used in the treatment of glaucoma. Its presence, even in trace amounts, can impact the quality and efficacy of the final drug product.

Bimatoprost

  • Compound Description: Bimatoprost is a synthetic prostamide analog that functions as a potent ocular hypotensive agent. It is used to treat glaucoma and ocular hypertension, conditions characterized by elevated intraocular pressure that can lead to vision loss. [, , ]

15(R) – Bimatoprost (Impurity I)

  • Compound Description: This compound is an isomer of Bimatoprost, differing in the stereochemistry at the 15th carbon atom. It is considered an impurity in Bimatoprost synthesis and pharmaceutical formulations. []

Bimatoprost Acid (Impurity II)

  • Compound Description: Bimatoprost acid is a degradation product of Bimatoprost and is considered an impurity. It arises from the hydrolysis of the methyl ester group in Bimatoprost. []

Keto Bimatoprost (Impurity III)

  • Compound Description: This compound is another impurity detected in Bimatoprost. It is characterized by the presence of a keto group, likely formed through oxidation during synthesis or storage. []
Overview

Bimatoprost acid methyl ester is a synthetic derivative of prostaglandin F2α, primarily recognized for its application in the treatment of glaucoma and ocular hypertension. It is a potent agonist of the prostamide receptors, which are distinct from traditional prostanoid receptors. This compound is notable for its ability to increase aqueous humor outflow, thereby reducing intraocular pressure. Bimatoprost acid methyl ester is also utilized in cosmetic formulations for enhancing eyelash growth.

Source and Classification

Bimatoprost acid methyl ester is classified under the category of prostaglandin analogs. Its chemical structure can be described as 17-phenyl-4-(t-butyl)prostaglandin F2α methyl ester, which highlights its similarity to natural prostaglandins while incorporating modifications that enhance its therapeutic efficacy. The compound is synthesized from bimatoprost, which itself is derived from natural sources or through chemical synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of bimatoprost acid methyl ester typically involves several key steps:

  1. Formation of Methyl Ester: The initial step often includes the reaction of bimatoprost acid with methyl iodide in the presence of a base, leading to the formation of the methyl ester derivative .
  2. Isomerization: The methyl ester can undergo isomerization to yield the required stereoisomers. This process may involve irradiation techniques that facilitate the conversion of the methyl ester to its active form .
  3. Purification: After synthesis, purification steps such as chromatography are employed to isolate the desired product from any by-products or unreacted starting materials .

These methods have been optimized for yield and purity, allowing for efficient large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular formula of bimatoprost acid methyl ester is C25H36O4C_{25}H_{36}O_4, with a molecular weight of 412.56 g/mol. The structure features a long carbon chain with functional groups characteristic of prostaglandins, including a phenyl group and an ethylamide moiety at specific positions that enhance receptor binding.

  • Key Structural Features:
    • Phenyl Group: Enhances lipophilicity and receptor affinity.
    • Carboxylic Acid Derivative: Essential for biological activity.

Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized bimatoprost acid methyl ester.

Chemical Reactions Analysis

Reactions and Technical Details

Bimatoprost acid methyl ester can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to bimatoprost acid, which is crucial for its pharmacological activity .
  2. Esterification: The compound can react with alcohols to form various esters, potentially altering its pharmacokinetic properties.
  3. Oxidation: The presence of functional groups allows for oxidation reactions, which can modify its biological activity.

These reactions are fundamental for both its synthesis and modification in pharmaceutical applications.

Mechanism of Action

Process and Data

Bimatoprost acid methyl ester exerts its effects primarily through agonistic activity at the prostamide receptors. Upon administration, it is converted into its active form, which then binds to these receptors located in ocular tissues:

  • Increased Aqueous Humor Outflow: This leads to a reduction in intraocular pressure, making it effective in treating glaucoma.
  • Stimulation of Eyelash Growth: The compound also promotes the growth phase of eyelashes by acting on hair follicles through similar receptor pathways.

Studies have demonstrated that bimatoprost induces significant physiological changes in intraocular pressure dynamics and hair follicle stimulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Bimatoprost acid methyl ester typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Stability: The compound shows stability under normal storage conditions but may degrade under extreme temperatures or light exposure.

Analytical techniques such as high-performance liquid chromatography are utilized to assess purity and stability over time .

Applications

Scientific Uses

Bimatoprost acid methyl ester has several significant applications:

  1. Ophthalmology: It is widely used as an ophthalmic solution to lower intraocular pressure in patients with glaucoma or ocular hypertension.
  2. Cosmetics: The compound is incorporated into cosmetic formulations aimed at enhancing eyelash growth, capitalizing on its ability to stimulate hair follicles.
  3. Research Tool: In pharmacological studies, it serves as a model compound for investigating prostamide receptor biology and developing new therapeutic agents targeting similar pathways.

The versatility of bimatoprost acid methyl ester underscores its importance both clinically and commercially in various fields related to health and beauty.

Introduction to Bimatoprost Acid Methyl Ester

Bimatoprost Acid Methyl Ester (BAM), chemically designated as methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate (CAS 38315-47-8), is a pivotal synthetic intermediate in the production of the widely used antiglaucoma agent bimatoprost. This C24 methyl ester derivative serves dual roles in pharmaceutical science: as a controlled impurity reference standard during drug manufacturing and as a metabolic precursor influencing the drug's ocular bioavailability. Its structural characteristics, bridging the free acid form (bimatoprost acid) and the therapeutically active ethylamide (bimatoprost), make it indispensable for analytical and pharmacological profiling within the prostaglandin analog (PGA) class [3] [4] [8].

Chemical Identity and Structural Significance

BAM possesses a molecular weight of 402.52 g/mol and the empirical formula C₂₄H₃₄O₅. Its structure retains the core features of prostaglandin F₂α analogs, including:

  • A cyclopentane ring with C3 and C5 hydroxyl groups essential for receptor binding.
  • A C15 hydroxyl group in the (S) configuration.
  • An α,β-unsaturated methyl ester moiety at the C1 carboxyl position instead of the ethylamide found in bimatoprost [4] [6].

Stereochemical specificity is paramount for its function: the (1R,2R,3R,5S) configuration of the cyclopentyl ring and the (E) geometry of the C13-C14 olefin ensure correct spatial orientation for enzymatic recognition. The (Z) configuration of the C5-C6 olefin in the ω-chain is critical for mimicking the natural prostaglandin conformation [1] [9]. The methyl ester group significantly increases the molecule's lipophilicity (LogP >2.5) compared to bimatoprost acid (C₂₃H₃₂O₅), enhancing its passive diffusion through biological membranes like the corneal epithelium [4] [10].

Table 1: Key Physicochemical Properties of Bimatoprost Acid Methyl Ester

PropertyValue/DescriptionAnalytical Method/Reference
CAS Registry Number38315-47-8Chemical Abstracts
Molecular FormulaC₂₄H₃₄O₅High-Resolution Mass Spectrometry
Molecular Weight402.52 g/molMass Spectrometry
IUPAC Namemethyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]hept-5-enoateIUPAC Nomenclature Rules
Lipophilicity (LogP)>2.5 (Estimated)Chromatographic Retention/Calculation
Refractive Index1.591Abbe Refractometer [4]
Key StereocentersC1 (R), C2 (R), C3 (R), C5 (S), C3' (S)Chiral HPLC/X-ray Crystallography

Role in Pharmaceutical Synthesis and Impurity Profiling

Within the context of Good Manufacturing Practice (GMP), BAM is a critical specified impurity monitored during bimatoprost active pharmaceutical ingredient (API) synthesis and formulation. Regulatory guidelines (ICH Q3A/B) mandate strict control of its levels, typically below 0.15%, due to its potential biological activity and structural similarity to the API [1] [3] [8].

Synthesis Pathway

BAM is primarily synthesized via esterification of bimatoprost acid:

  • Activation of the carboxylic acid group of bimatoprost acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an activated intermediate (e.g., acyl chloride or O-acylisourea).
  • Nucleophilic attack by methanol (CH₃OH), typically in the presence of a base catalyst (e.g., triethylamine or pyridine) to scavenge acid, yielding BAM [4].Alternatively, it arises as a process-related impurity during the synthesis of bimatoprost if incomplete amidation occurs or through esterification side reactions involving methanol/ethanol solvents [1] [11].

Analytical Monitoring

Robust reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) methods are essential for detecting and quantifying BAM in bimatoprost API. Key method parameters include:

  • Stationary Phase: Kinetex XB-C18 core-shell columns (150 x 4.6 mm, 2.7 µm) provide optimal separation of BAM from bimatoprost, its isomers (5-trans-bimatoprost, 15-epi-bimatoprost), and other potential impurities like bimatoprost acid and 15-keto-bimatoprost [1].
  • Mobile Phase: Gradient elution using mixtures of aqueous phosphoric acid (0.05% v/v, pH 2.5) and acetonitrile.
  • Detection: UV detection at 210 nm offers sufficient sensitivity for impurity profiling [1].
  • Retention: Under validated conditions, BAM typically elutes with a retention time (Rₜ) distinct from bimatoprost (Rₜ ~ 8.5 min) and bimatoprost acid (Rₜ ~ 7.2 min), ensuring accurate quantification down to 0.03% [1] [3].

Table 2: Common Bimatoprost Impurities Including Bimatoprost Acid Methyl Ester

Impurity NameCAS NumberMolecular FormulaStructural Relationship to BimatoprostTypical Control Limit (%)
Bimatoprost Acid Methyl Ester (BAM)38315-47-8C₂₄H₃₄O₅Methyl ester of bimatoprost acid≤0.15%
Bimatoprost Acid38344-08-0C₂₃H₃₂O₅Hydrolytic product (free acid)≤0.15%
5-trans-Bimatoprost1163135-95-2C₂₅H₃₇NO₄C5-C6 Double bond isomer≤0.15%
15-epi-Bimatoprost1163135-92-9C₂₅H₃₇NO₄C15 Stereoisomer (R instead of S)≤0.15%
15-Keto-Bimatoprost1163135-96-3C₂₅H₃₅NO₄Oxidation product (ketone at C15)≤0.15%

Pharmacological Relevance as a Prodrug Precursor

BAM functions as a bioconvertible prodrug, playing a significant, albeit indirect, role in the ocular pharmacology of bimatoprost. While bimatoprost itself is often classified as a prostamide, its primary active moiety in vivo is bimatoprost acid, generated via enzymatic hydrolysis of the parent drug's ethylamide group. BAM represents a parallel metabolic pathway intermediate [5] [7] [10].

Metabolic Activation

Following topical administration of bimatoprost ophthalmic solution, enzymatic pathways can theoretically generate BAM:

  • Initial Hydrolysis: Corneal and systemic esterases can cleave the ethylamide group of bimatoprost, yielding bimatoprost acid (C₂₃H₃₂O₅).
  • Esterification: Bimatoprost acid can then undergo enzymatic trans-esterification with endogenous alcohols (potentially involving CoA intermediates and transferases) or non-enzymatic esterification in specific microenvironments, forming BAM (C₂₄H₃₄O₅).
  • Secondary Hydrolysis: BAM itself is susceptible to hydrolysis by ubiquitous esterases present in ocular tissues (iris-ciliary body, aqueous humor) and plasma, ultimately reforming the pharmacologically active bimatoprost acid. This acid acts as a potent agonist at the prostaglandin FP receptor, triggering signaling cascades that increase uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP) [5] [7] [10].

Evidence for Targeted Delivery

Recent advancements in sustained-release formulations highlight BAM's relevance in prodrug strategies for enhanced ocular targeting:

  • Studies comparing intracameral biodegradable implants (Bimatoprost SR) releasing bimatoprost and its metabolites/conjugates versus topical solutions in dogs demonstrated significantly different distribution profiles.
  • While topical application led to high drug levels in off-target tissues like the conjunctiva and eyelid margins (associated with hyperemia and eyelash growth), the intracameral implant delivered drug predominantly to the iris-ciliary body (ICB), the primary site of action for IOP reduction.
  • Crucially, drug-related material detected in the ICB after implant administration includes not only bimatoprost and bimatoprost acid but also ester derivatives like BAM, acting as reservoir forms. The slow hydrolysis of these esters within the ICB ensures sustained local generation of the active acid, contributing to prolonged IOP-lowering effects (up to 6 months per implant) while minimizing exposure to tissues linked with PGA-related side effects [5].

Table 3: Ocular Tissue Distribution of Bimatoprost-Related Material (Cmax, ng/g) After Topical vs. Intracameral Administration in Dogs

Ocular TissueTopical Bimatoprost 0.03% (Cmax)Bimatoprost SR Implant (15μg) (Cmax)Significance
Iris-Ciliary Body (ICB)4.13 (Bimatoprost + Acid)18,200 (Bimatoprost + Acid + Esters*)~4400x higher delivery to target site by implant
Bulbar Conjunctiva2,110BLQ (Below Limit of Quantitation) - 0.354Dramatically reduced exposure by implant
Eyelid Margins36.6BLQ - 0.156Dramatically reduced exposure by implant
Periorbital Fat22.4BLQDramatically reduced exposure by implant

(Includes compounds like Bimatoprost Acid Methyl Ester) [5]

Properties

CAS Number

38315-47-8

Product Name

Bimatoprost acid methyl ester

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C24H34O5

Molecular Weight

402.54

InChI

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1

SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid Methyl Ester; 17-Phenyl-18,19,20-trinor-PGF2α Methyl Ester; [1R-[1α(Z),2β(1E,3S*),3α,5α]]-7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclope

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.